molecular formula C17H13FN2O3S B2387185 N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034489-23-9

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2387185
CAS No.: 2034489-23-9
M. Wt: 344.36
InChI Key: SVZUFUABKKAFKQ-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 2-fluoroaniline, 5-(thiophen-2-yl)furan-2-carbaldehyde, and oxalyl chloride. These intermediates are then subjected to a series of reactions such as condensation, cyclization, and amidation to form the final product. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
  • N1-(2-bromophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
  • N1-(2-methylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Uniqueness

N1-(2-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-12-4-1-2-5-13(12)20-17(22)16(21)19-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZUFUABKKAFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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